methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate is a complex organic compound with the molecular formula C14H16N2O4S. This compound is characterized by the presence of a cyclopentane ring, a sulfonamide group, and a cyanobenzene moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of cyclopentanone with methyl chloroformate to form methyl cyclopentanecarboxylate. This intermediate is then reacted with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), and thiols (RSH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted sulfonamides and thiols.
Scientific Research Applications
Methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyanobenzene moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentanecarboxylate: Lacks the sulfonamide and cyanobenzene groups, making it less versatile in chemical reactions.
4-Cyanobenzenesulfonamide: Does not contain the cyclopentane ring, limiting its structural diversity.
Cyclopentanone: A simpler ketone without the functional groups present in the target compound.
Uniqueness
Methyl 1-(4-cyanobenzenesulfonamido)cyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2758004-14-5 |
---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.4 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.